Methyl 2-(pyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 2-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in methyl 2-(pyrrolidin-1-yl)benzoate, are known to interact with various biological targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to be involved in a wide range of biochemical processes .
Result of Action
Compounds containing a pyrrolidine ring have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyrrolidin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromobenzoate with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Methyl 2-(piperidin-1-yl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Methyl 2-(morpholin-1-yl)benzoate: Contains a morpholine ring.
Methyl 2-(pyrrolidin-1-yl)acetate: Similar structure but with an acetate group instead of a benzoate group.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOPIAUOCIUWMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426137 |
Source
|
Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124005-05-6 |
Source
|
Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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